molecular formula C12H22N2O2 B11880586 Tert-butyl 4,8-diazaspiro[2.6]nonane-8-carboxylate

Tert-butyl 4,8-diazaspiro[2.6]nonane-8-carboxylate

Cat. No.: B11880586
M. Wt: 226.32 g/mol
InChI Key: BOVQFQZKCCZQFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4,8-diazaspiro[2.6]nonane-8-carboxylate: is a chemical compound with the molecular formula C12H22N2O2 It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4,8-diazaspiro[2.6]nonane-8-carboxylate typically involves the reaction of appropriate amines with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 4,8-diazaspiro[2.6]nonane-8-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles, such as halides, amines, and alcohols, under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Tert-butyl 4,8-diazaspiro[26]nonane-8-carboxylate is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its spiro structure provides a rigid framework that can be useful in the design of enzyme inhibitors.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, tert-butyl 4,8-diazaspiro[2.6]nonane-8-carboxylate can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 4,8-diazaspiro[2.6]nonane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for precise binding to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include enzyme inhibition, receptor modulation, or interaction with nucleic acids.

Comparison with Similar Compounds

  • Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate
  • Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate
  • Tert-butyl 1,5-dioxa-8-azaspiro[2.6]nonane-8-carboxylate

Uniqueness: Tert-butyl 4,8-diazaspiro[2.6]nonane-8-carboxylate is unique due to its specific spiro structure, which provides distinct chemical and physical properties. This uniqueness allows for specialized applications in various fields, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl 4,8-diazaspiro[2.6]nonane-8-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-4-7-13-12(9-14)5-6-12/h13H,4-9H2,1-3H3

InChI Key

BOVQFQZKCCZQFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCNC2(C1)CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.